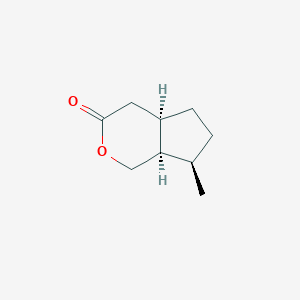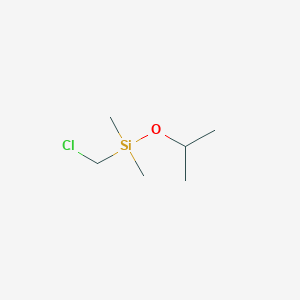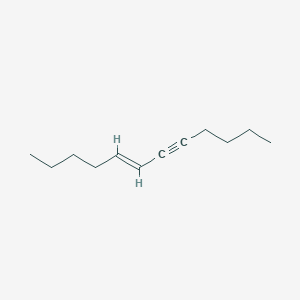
甘露醇-1-磷酸
描述
D-mannitol 1-phosphate is an alditol 1-phosphate that is the 1-O-phospho derivative of mannitol with D-configuration. It has a role as a human metabolite and an Escherichia coli metabolite. It is an alditol 1-phosphate and a hexitol phosphate. It derives from a D-mannitol. It is a conjugate acid of a D-mannitol 1-phosphate(2-).
Mannitol 1-phosphate belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit. Mannitol 1-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Mannitol 1-phosphate can be converted into D-mannitol. Outside of the human body, mannitol 1-phosphate can be found in a number of food items such as oriental wheat, pineappple sage, mountain yam, and saskatoon berry. This makes mannitol 1-phosphate a potential biomarker for the consumption of these food products.
科学研究应用
生理功能和应用
甘露醇是一种天然存在的六碳糖醇,由于其多种特性,在食品和制药行业中有着广泛的应用 . 它是一种天然甜味剂,代谢率低,无血糖指数 . 甘露醇需求的不断增长推动了其生产的许多研究 .
生物技术生产
与化学合成和从植物中提取相比,甘露醇的生物技术生产由于其已知的优势而受到科学家的更多关注和兴趣 . 正在审查甘露醇生产的各种生物技术策略 .
微藻生物量生产力
甘露醇-1-磷酸5-脱氢酶 (Mt1D) 被过表达以研究甘露醇过度生产对小球藻在强光诱导胁迫下的影响 . Mt1D 的过表达导致转化的小球藻中甘露醇含量增加 65%。 与野生型相比 . 这种更高的甘露醇浓度提供了胁迫屏蔽,并导致转基因微藻更好地适应强光产生的胁迫 .
在塑料工业中的应用
在塑料行业,甘露醇和环氧丙烷在 100–150 °C 的压力下,以 KOH 为催化剂,用作起始 (原料) 材料,生产聚甘露醇-环氧丙烷醚 . 这用于制造刚性聚氨酯泡沫,具有提高的耐油性、抗氧化性和尺寸稳定性 <svg class="icon" height="16" p-id="1735" t="1709264788
作用机制
Target of Action
Mannitol 1-phosphate (also known as D-Mannitol 1-phosphate or mannitol-1-phosphate) primarily targets two enzymes: Mannitol-1-phosphate dehydrogenase (M1PDH) and Mannitol-1-phosphate phosphatase (M1PP) . M1PDH is a key enzyme in mannitol metabolism, playing a crucial role in the conversion of fructose-6-phosphate to mannitol-1-phosphate . M1PP, on the other hand, dephosphorylates mannitol-1-phosphate to generate mannitol .
Mode of Action
Mannitol 1-phosphate interacts with its target enzymes to facilitate the production and utilization of mannitol, a sugar alcohol. M1PDH catalyzes the reduction of fructose-6-phosphate to mannitol-1-phosphate . This mannitol-1-phosphate can then be dephosphorylated by M1PP to produce mannitol .
Biochemical Pathways
Mannitol 1-phosphate is an intermediate in the fructose and mannose metabolism pathways . It participates in the phosphoenolpyruvate-dependent group translocation system (PTS), a major mechanism used by bacteria for carbohydrate uptake . The conversion of mannitol-1-phosphate to mannitol also plays a role in the mannitol cycle, a unique metabolic pathway found in certain organisms .
Pharmacokinetics
Mannitol, the product of mannitol 1-phosphate dephosphorylation, is known to have low metabolism and no glycemic index
Result of Action
The production of mannitol from mannitol 1-phosphate has several physiological effects. Mannitol acts as a carbon-storage compound and an osmoprotectant, imparting increased tolerance to osmotic stress . It also plays a role in mitigating the negative effects of reactive oxygen species .
Action Environment
The action of mannitol 1-phosphate and its metabolic pathways can be influenced by environmental factors. For instance, mannitol production is known to increase with temperature . Additionally, the mannitol cycle, in which mannitol 1-phosphate plays a key role, is particularly important in harsh and frequently changing environments, such as the intertidal zone where certain brown algae reside .
生化分析
Biochemical Properties
Mannitol 1-phosphate is involved in several biochemical reactions, primarily in the biosynthesis of mannitol. The key enzyme that catalyzes the formation of mannitol 1-phosphate is mannitol-1-phosphate dehydrogenase, which converts fructose-6-phosphate to mannitol 1-phosphate. This reaction requires NADPH as a cofactor. Subsequently, mannitol 1-phosphate is dephosphorylated by mannitol-1-phosphate phosphatase to produce mannitol .
Mannitol 1-phosphate interacts with various enzymes and proteins during its metabolic pathway. For instance, mannitol-1-phosphate dehydrogenase and mannitol-1-phosphate phosphatase are essential for its synthesis and conversion. These interactions are crucial for maintaining the balance of mannitol production and utilization within the cell .
Cellular Effects
Mannitol 1-phosphate influences various cellular processes, including osmoregulation, carbon storage, and stress response. In plants and fungi, mannitol serves as an osmoprotectant, helping cells to cope with osmotic stress by balancing the osmotic pressure. Mannitol 1-phosphate, as a precursor of mannitol, indirectly contributes to this protective effect .
Additionally, mannitol 1-phosphate affects cellular metabolism by serving as a carbon storage compound. It is involved in the regulation of reducing power within the cell, managing coenzymes, and controlling cytoplasmic pH. These functions are vital for maintaining cellular homeostasis and ensuring proper cell function .
Molecular Mechanism
The molecular mechanism of mannitol 1-phosphate involves its role as an intermediate in the mannitol biosynthesis pathway. Mannitol 1-phosphate dehydrogenase catalyzes the reduction of fructose-6-phosphate to mannitol 1-phosphate, utilizing NADPH as a reducing agent. This reaction is crucial for the production of mannitol, which is then dephosphorylated by mannitol-1-phosphate phosphatase to yield mannitol .
Mannitol 1-phosphate also interacts with various biomolecules, including enzymes and coenzymes, to exert its effects. These interactions are essential for the regulation of mannitol biosynthesis and the maintenance of cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mannitol 1-phosphate can vary over time. Studies have shown that the stability and degradation of mannitol 1-phosphate can influence its effectiveness in biochemical reactions. For instance, the activity of mannitol-1-phosphate dehydrogenase and mannitol-1-phosphate phosphatase can be affected by changes in environmental conditions, such as pH and temperature .
Dosage Effects in Animal Models
The effects of mannitol 1-phosphate in animal models can vary depending on the dosage administered. Studies have shown that low to moderate doses of mannitol 1-phosphate can have beneficial effects, such as improving osmoregulation and reducing oxidative stress. High doses of mannitol 1-phosphate may lead to adverse effects, including toxicity and disruption of cellular functions .
It is essential to determine the optimal dosage of mannitol 1-phosphate to maximize its benefits while minimizing potential risks. This information is critical for developing therapeutic applications of mannitol 1-phosphate in medicine .
Metabolic Pathways
Mannitol 1-phosphate is involved in several metabolic pathways, primarily in the biosynthesis of mannitol. The key enzymes in this pathway are mannitol-1-phosphate dehydrogenase and mannitol-1-phosphate phosphatase. These enzymes catalyze the conversion of fructose-6-phosphate to mannitol 1-phosphate and subsequently to mannitol .
In addition to its role in mannitol biosynthesis, mannitol 1-phosphate is also involved in the regulation of metabolic flux and metabolite levels within the cell. This regulation is crucial for maintaining cellular homeostasis and ensuring proper cell function .
Transport and Distribution
Mannitol 1-phosphate is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, for example, mannitol transporters play a key role in the distribution of mannitol and its intermediates, including mannitol 1-phosphate .
The localization and accumulation of mannitol 1-phosphate within cells are essential for its function as an osmoprotectant and carbon storage compound. These processes are tightly regulated to ensure the proper balance of mannitol production and utilization .
Subcellular Localization
The subcellular localization of mannitol 1-phosphate is crucial for its activity and function. Mannitol 1-phosphate is primarily localized in the cytosol, where it participates in the biosynthesis of mannitol. The enzymes involved in this pathway, such as mannitol-1-phosphate dehydrogenase and mannitol-1-phosphate phosphatase, are also localized in the cytosol .
The proper localization of mannitol 1-phosphate and its associated enzymes is essential for the efficient production of mannitol and the regulation of cellular functions. Any disruption in the localization of these molecules can lead to imbalances in mannitol biosynthesis and cellular homeostasis .
属性
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACTWZZMVMUKNG-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mannitol 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15806-48-1 | |
| Record name | D-Mannitol 1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15806-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannitol-1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015806481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mannitol 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is mannitol-1-phosphate and what is its primary function in organisms?
A1: Mannitol-1-phosphate is a sugar phosphate and an important intermediate in the metabolism of mannitol, a sugar alcohol found in various organisms. It primarily serves as a precursor for mannitol biosynthesis, a compatible solute that helps organisms cope with osmotic stress. []
Q2: How is mannitol-1-phosphate synthesized in bacteria?
A2: In bacteria like Escherichia coli, mannitol-1-phosphate is synthesized from fructose-6-phosphate through the action of the NAD+-dependent enzyme mannitol-1-phosphate dehydrogenase (MtlD). [, , , , , ] This enzyme catalyzes the reduction of fructose-6-phosphate, using NADH as a cofactor. [, , , ]
Q3: Is there an alternative pathway for mannitol-1-phosphate synthesis in other organisms?
A3: Yes, in some organisms, such as the brown alga Ectocarpus siliculosus, mannitol-1-phosphate is synthesized from mannose-6-phosphate. [] This reaction is catalyzed by a NADPH-dependent mannose-6-phosphate reductase. []
Q4: What is the fate of mannitol-1-phosphate in cells?
A4: Mannitol-1-phosphate is dephosphorylated to yield mannitol, which acts as an osmoprotectant, antioxidant, and storage carbohydrate. [, , , , , , , ] In Escherichia coli, a portion of mannitol-1-phosphate contributes to the de novo synthesis of ribose, a crucial component of nucleic acids. []
Q5: Which enzymes are involved in the conversion of mannitol-1-phosphate to mannitol?
A5: The conversion of mannitol-1-phosphate to mannitol is catalyzed by a phosphatase enzyme. In many bacteria, including Acinetobacter baylyi, this phosphatase activity is actually a domain within the MtlD enzyme itself, making it a bifunctional enzyme. [] In other organisms like the brown alga Ectocarpus siliculosus, a separate mannitol-1-phosphatase enzyme (M1Pase) is responsible for this dephosphorylation step. []
Q6: How does the regulation of mannitol-1-phosphate dehydrogenase (MtlD) vary across different organisms?
A6: The regulation of MtlD can differ significantly among species. In Acinetobacter baylyi, both the transcription and activity of MtlD are directly regulated by salinity, highlighting its crucial role in salt stress adaptation. [] Conversely, in Vibrio cholerae, mtlD expression is constitutive but upregulated in the presence of mannitol. []
Q7: What are the implications of mannitol-1-phosphate metabolism for fungal pathogenicity?
A7: Studies on the wheat pathogen Stagonospora nodorum revealed that disrupting the gene encoding MtlD led to a significant decrease in mannitol production and abolished the fungus's ability to sporulate in planta, although lesion development remained unaffected. [] This suggests a critical role for mannitol-1-phosphate metabolism in fungal sporulation and, consequently, disease propagation. []
Q8: Can manipulation of mannitol-1-phosphate metabolism enhance stress tolerance in organisms?
A8: Yes, engineering Lactococcus lactis to overexpress both mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase led to increased mannitol production. [] This resulted in improved glucose-mannitol conversion rates, demonstrating the potential of metabolic engineering to enhance mannitol production and, consequently, stress tolerance in industrially relevant organisms. [] Similarly, the expression of the mtlD gene in peanut plants led to increased salt tolerance, likely due to enhanced mannitol production. []
Q9: What are the potential applications of mannitol-1-phosphate metabolism research?
A9: Understanding the intricacies of mannitol-1-phosphate metabolism holds promise for various applications, including:
- Developing new antimicrobial strategies: Disrupting the mannitol pathway, specifically by inhibiting MtlD, could be a viable strategy for combating bacterial infections, as evidenced by the effects of MtlD inhibitors on Staphylococcus aureus. []
- Engineering stress-tolerant crops: Manipulating mannitol metabolism in plants, like the successful introduction of the mtlD gene in peanuts, could lead to the development of crops with enhanced tolerance to environmental stresses like salinity. []
- Improving industrial bioproduction: Understanding the factors affecting mannitol production, as seen in the metabolic engineering of Lactococcus lactis, can be leveraged to optimize industrial processes for the production of mannitol and other valuable compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)






![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)


